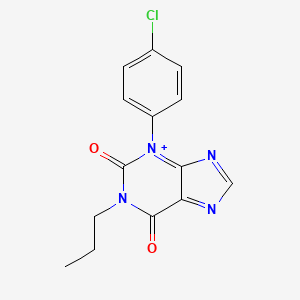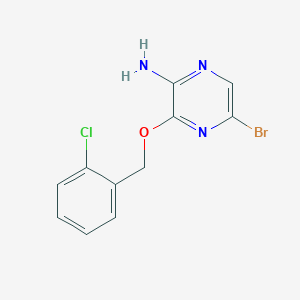
5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine is a chemical compound with the molecular formula C11H9BrClN3O and a molecular weight of 314.56 g/mol It is characterized by the presence of a bromine atom at the 5th position, a chlorobenzyl group at the 3rd position, and an amine group at the 2nd position on the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine typically involves the following steps:
Chlorobenzylation: The attachment of a 2-chlorobenzyl group to the 3rd position of the pyrazine ring through an ether linkage.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-3-ethynyl-pyrazin-2-ylamine: Similar structure with an ethynyl group instead of the chlorobenzyl group.
Other pyrazine derivatives: Compounds with different substituents on the pyrazine ring, exhibiting varying biological and chemical properties.
Uniqueness
5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine is unique due to its specific combination of bromine, chlorobenzyl, and amine groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C11H9BrClN3O |
|---|---|
分子量 |
314.56 g/mol |
IUPAC名 |
5-bromo-3-[(2-chlorophenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C11H9BrClN3O/c12-9-5-15-10(14)11(16-9)17-6-7-3-1-2-4-8(7)13/h1-5H,6H2,(H2,14,15) |
InChIキー |
CMHSOWGBSGMAMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=NC(=CN=C2N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
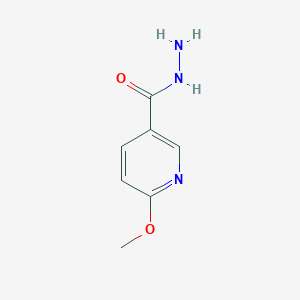
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)

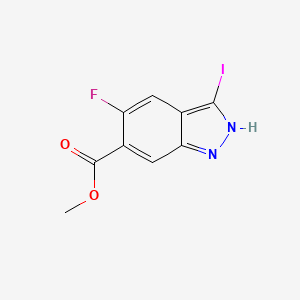
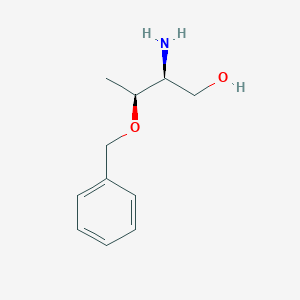
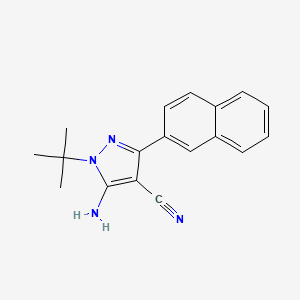
![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
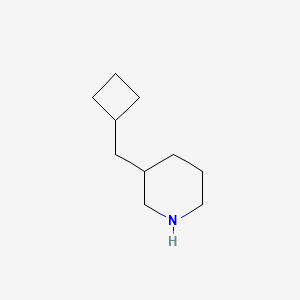
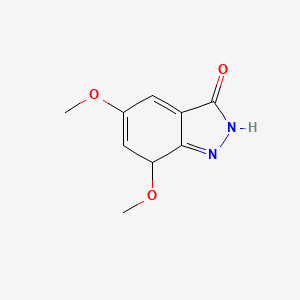

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
